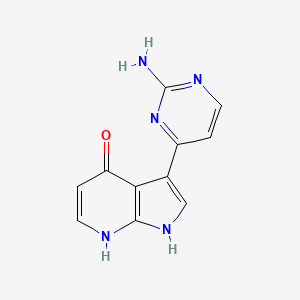
Meriolin 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MERIOLIN 2 is a member of the meriolin family, which are semisynthetic compounds derived from meridianins and variolins. These compounds are known for their potent inhibitory effects on cyclin-dependent kinases (CDKs), making them valuable in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Meriolins are synthesized through a chemical structural hybridization of meridianins and variolins, which are kinase inhibitors extracted from marine invertebrates . The synthesis involves the formation of a central pyrido[3’,2’:4,5]pyrrolo[1,2-c]pyrimidine core substituted with a 2-aminopyrimidine ring .
Industrial Production Methods: : The industrial production of meriolin compounds involves large-scale chemical synthesis, ensuring high purity and yield. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : MERIOLIN 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products: : The major products formed from these reactions are derivatives of this compound with enhanced inhibitory effects on CDKs. These derivatives are evaluated for their cytotoxic potential in various cancer cell lines .
Scientific Research Applications
MERIOLIN 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: In chemistry, this compound is used as a model compound to study the structure-activity relationship of kinase inhibitors
Biology: In biology, it is used to investigate the role of CDKs in cell cycle regulation and transcription
Medicine: In medicine, this compound is explored for its potential as an anticancer agent due to its ability to inhibit CDKs and induce cell death in cancer cells
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs with improved efficacy and reduced toxicity
Mechanism of Action
MERIOLIN 2 exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and transcription . The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to MERIOLIN 2 include meridianins and variolins, which also inhibit CDKs .
Uniqueness: : this compound is unique due to its enhanced specificity and potency towards CDKs compared to its parent molecules, meridianins and variolins . This specificity reduces the toxicity in healthy tissues, making it a more promising candidate for anticancer therapy .
Properties
CAS No. |
954143-47-6 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C11H9N5O/c12-11-14-3-1-7(16-11)6-5-15-10-9(6)8(17)2-4-13-10/h1-5H,(H2,12,14,16)(H2,13,15,17) |
InChI Key |
JYGNOLIKBUTZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CN2)C3=NC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















